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Introduction
Avitinib (also known as Abivertinib) is a third-generation epidermal growth factor receptor

(EGFR) tyrosine kinase inhibitor (TKI) designed to target EGFR mutations, including the T790M

resistance mutation, in non-small cell lung cancer (NSCLC).[1][2] Despite its efficacy, acquired

resistance remains a significant clinical challenge. Understanding the genetic basis of Avitinib
resistance is crucial for developing novel therapeutic strategies and combination therapies.

Genome-wide CRISPR-Cas9 loss-of-function screens are powerful tools for systematically

identifying genes whose knockout confers resistance to anticancer drugs.[3][4][5]

This document provides detailed application notes on the mechanisms of Avitinib resistance

and a comprehensive protocol for conducting a CRISPR-Cas9 screen to identify novel

resistance genes.

Mechanisms of Acquired Resistance to Avitinib
Acquired resistance to Avitinib can be broadly categorized into on-target EGFR-dependent

mechanisms and off-target EGFR-independent mechanisms, which often involve the activation

of bypass signaling pathways.

On-Target Resistance: Secondary EGFR Mutations
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The most well-documented on-target resistance mechanism to third-generation EGFR TKIs,

including Avitinib, is the emergence of tertiary mutations in the EGFR gene. The most

common of these is the C797S mutation, which prevents the covalent binding of the inhibitor to

the EGFR kinase domain.[1][2]

Off-Target Resistance: Bypass Signaling Pathway
Activation
Cancer cells can develop resistance by activating alternative signaling pathways to bypass the

EGFR inhibition by Avitinib. Key bypass pathways implicated in Avitinib resistance include:

MET Amplification: Amplification of the MET proto-oncogene can lead to the activation of

downstream signaling pathways, such as the PI3K/AKT pathway, thereby circumventing the

need for EGFR signaling.[1][2][6]

HER2 Amplification: Similar to MET, amplification of the HER2 (ERBB2) gene can also drive

downstream signaling and confer resistance.[1][2][7]

AXL Amplification: Overexpression of the AXL receptor tyrosine kinase has been identified as

a resistance mechanism to EGFR TKIs.[1][8][9]

Downstream Pathway Mutations: Mutations in key components of downstream signaling

cascades, such as PIK3CA, can lead to constitutive pathway activation, rendering the cells

independent of upstream EGFR signaling.[1][2]

Quantitative Data on Avitinib Resistance
Mechanisms
A study analyzing resistance mechanisms in patients with EGFR T790M-positive NSCLC who

progressed on Avitinib revealed a heterogeneous landscape of resistance. The frequencies of

observed resistance mechanisms are summarized in the table below.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b593773?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6558024/
https://pubmed.ncbi.nlm.nih.gov/31027916/
https://www.benchchem.com/product/b593773?utm_src=pdf-body
https://www.benchchem.com/product/b593773?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6558024/
https://pubmed.ncbi.nlm.nih.gov/31027916/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10605519/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6558024/
https://pubmed.ncbi.nlm.nih.gov/31027916/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2024.1447678/epub
https://pmc.ncbi.nlm.nih.gov/articles/PMC6558024/
https://www.scienceopen.com/document_file/c974c78a-e2c8-428f-8d85-161bfe35e902/PubMedCentral/c974c78a-e2c8-428f-8d85-161bfe35e902.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4629442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6558024/
https://pubmed.ncbi.nlm.nih.gov/31027916/
https://www.benchchem.com/product/b593773?utm_src=pdf-body
https://www.benchchem.com/product/b593773?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Resistance Mechanism Category Frequency in Patients

EGFR Amplification On-Target 37% (11/30)

EGFR T790M Loss On-Target 15% (4/27 in plasma)

EGFR C797S Mutation On-Target 13% (4/30)

MET Amplification Off-Target 10% (3/30)

PIK3CA Mutation Off-Target 7% (2/30)

HER2 Amplification Off-Target 3% (1/30)

AXL Amplification Off-Target 3% (1/30)

CDKN2A Alteration Off-Target Not specified

TP53 Alteration Off-Target Not specified

Rb1 Alteration Off-Target Not specified

Small-Cell Lung Cancer

Transformation
Histologic Transformation Not specified

Data sourced from a phase I trial of Avitinib in EGFR T790M-positive NSCLC patients.[1][2]

Signaling Pathways in Avitinib Resistance
The following diagrams illustrate the key signaling pathways involved in resistance to Avitinib.
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Fig. 1: EGFR Signaling and Bypass Resistance Pathways.

Experimental Protocol: Genome-Wide CRISPR-Cas9
Screen for Avitinib Resistance
This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes

whose loss confers resistance to Avitinib in an EGFR-mutant NSCLC cell line (e.g., NCI-

H1975, which harbors the L858R and T790M mutations).

I. Materials and Reagents
Cell Line: NCI-H1975 or other suitable EGFR-mutant NSCLC cell line stably expressing

Cas9.

CRISPR Library: Pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello, or TKOv3).

Lentivirus Production: Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G),

HEK293T cells, transfection reagent, virus concentration solution.
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Cell Culture: DMEM/RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin,

puromycin, polybrene.

Drug: Avitinib (Abivertinib).

Genomic DNA Extraction Kit.

PCR Amplification: High-fidelity DNA polymerase, primers for sgRNA cassette amplification.

Next-Generation Sequencing (NGS).

II. Experimental Workflow
The overall workflow for the CRISPR-Cas9 screen is depicted below.
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Fig. 2: CRISPR-Cas9 Screening Workflow.
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III. Detailed Protocol
A. Lentivirus Production and Titer Determination

Co-transfect HEK293T cells with the pooled sgRNA library plasmid, psPAX2, and pMD2.G

using a suitable transfection reagent.

Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

Pool and concentrate the virus.

Determine the viral titer by transducing the target Cas9-expressing cells with serial dilutions

of the virus and selecting with puromycin to calculate the number of infectious units per mL.

B. sgRNA Library Transduction

Seed the Cas9-expressing NSCLC cells.

Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of

0.1-0.3 to ensure that most cells receive a single sgRNA. The number of cells should be

sufficient to achieve at least 300-500x coverage of the sgRNA library.

Add polybrene to enhance transduction efficiency.

After 24-48 hours, replace the virus-containing medium with fresh medium containing

puromycin to select for successfully transduced cells.

Culture the cells under puromycin selection for 3-5 days until a non-transduced control plate

shows complete cell death.

C. Avitinib Resistance Screen

After puromycin selection, expand the cell population while maintaining library representation

(at least 300-500x coverage).

Harvest a portion of the cells as the initial timepoint (T0) reference sample.
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Split the remaining cells into two groups: a control group treated with DMSO and a treatment

group treated with Avitinib. The concentration of Avitinib should be predetermined to be in

the IC50-IC80 range for the parental cell line.

Culture the cells for 14-21 days, passaging as necessary and maintaining library

representation. Replenish the media with fresh DMSO or Avitinib every 2-3 days.

At the end of the screen, harvest the cells from both the DMSO and Avitinib-treated

populations.

D. Sample Processing and Data Analysis

Extract genomic DNA (gDNA) from the T0, DMSO, and Avitinib-treated cell pellets. Ensure

sufficient gDNA is isolated to maintain library coverage.

Amplify the integrated sgRNA sequences from the gDNA using two-step PCR with primers

flanking the sgRNA cassette.

Purify the PCR products and submit for next-generation sequencing.

Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.

Use bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide

CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the Avitinib-

treated population compared to the DMSO-treated population.

Rank genes based on the enrichment scores and p-values to identify top candidate genes

conferring resistance to Avitinib.

IV. Hit Validation
Individual sgRNA Validation: Validate the top hits by generating individual knockout cell lines

for each candidate gene using 2-3 different sgRNAs per gene.

Cell Viability Assays: Perform dose-response assays with Avitinib on the individual knockout

cell lines to confirm their increased resistance compared to control cells.
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Mechanism of Action Studies: Investigate how the knockout of the validated hit genes leads

to Avitinib resistance by examining the activation of known bypass pathways or other

cellular processes.

Conclusion
CRISPR-Cas9 screening is a robust and unbiased approach to identify novel genes and

pathways that mediate resistance to Avitinib. The identification of such resistance mechanisms

is a critical step in the development of rational combination therapies to overcome drug

resistance and improve patient outcomes in NSCLC. The protocol and data presented here

provide a framework for researchers to investigate Avitinib resistance in a systematic and

comprehensive manner.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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